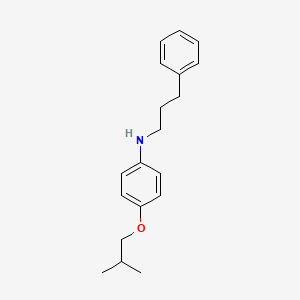

4-Isobutoxy-N-(3-phenylpropyl)aniline

Description

BenchChem offers high-quality 4-Isobutoxy-N-(3-phenylpropyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isobutoxy-N-(3-phenylpropyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-methylpropoxy)-N-(3-phenylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-16(2)15-21-19-12-10-18(11-13-19)20-14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13,16,20H,6,9,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTLUOFSXMCQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)NCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Navigating the Physicochemical Landscape of Novel Drug Candidates

An In-Depth Technical Guide to the Solubility and Stability of 4-Isobutoxy-N-(3-phenylpropyl)aniline

In the landscape of modern drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the molecule, namely its solubility and stability. These intrinsic characteristics govern a compound's bioavailability, manufacturability, and shelf-life, ultimately determining its therapeutic potential. This guide provides a comprehensive framework for the systematic evaluation of 4-Isobutoxy-N-(3-phenylpropyl)aniline, a novel compound with potential therapeutic applications. As researchers, scientists, and drug development professionals, understanding the nuances of this molecule's behavior in various environments is paramount to its successful development.

This document eschews a rigid, one-size-fits-all template. Instead, it offers a tailored, in-depth exploration of the experimental design, execution, and data interpretation necessary to fully characterize the solubility and stability profile of 4-Isobutoxy-N-(3-phenylpropyl)aniline. By grounding our methodologies in the authoritative principles of the International Council for Harmonisation (ICH) guidelines, we ensure scientific integrity and regulatory relevance.[1][2][3] The rationale behind each experimental choice is elucidated, providing not just a protocol, but a deeper understanding of the "why" behind the "how."

Part 1: Solubility Characterization - The Gateway to Bioavailability

The therapeutic efficacy of an orally administered drug is fundamentally dependent on its ability to dissolve in the gastrointestinal fluids and be absorbed into systemic circulation.[4][5] For a lipophilic molecule like 4-Isobutoxy-N-(3-phenylpropyl)aniline, which combines an aniline core with ether and phenylpropyl functionalities, poor aqueous solubility is an anticipated challenge.[6][7] A thorough understanding of its solubility profile across a range of biorelevant conditions is therefore a critical first step.

Thermodynamic vs. Kinetic Solubility: A Tale of Two Measurements

It is crucial to distinguish between thermodynamic and kinetic solubility, as each provides unique and valuable insights at different stages of drug development.[8][9]

-

Thermodynamic Solubility refers to the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is a fundamental property of the molecule and is essential for lead optimization and pre-formulation studies.[8]

-

Kinetic Solubility , on the other hand, measures the concentration of a compound that remains in solution after a rapid precipitation from a stock solution (typically in DMSO). This high-throughput screening method is invaluable during the early discovery phase to quickly rank compounds.[8][9]

For 4-Isobutoxy-N-(3-phenylpropyl)aniline, both assessments are recommended to build a comprehensive solubility profile.

Experimental Protocol: Equilibrium "Shake-Flask" Solubility Determination

The "shake-flask" method is the gold standard for determining thermodynamic solubility and is recommended by the World Health Organization (WHO).[10][11]

Objective: To determine the equilibrium solubility of 4-Isobutoxy-N-(3-phenylpropyl)aniline in various aqueous media.

Methodology:

-

Preparation of Media: Prepare a series of biorelevant buffers, including:

-

Sample Preparation: Add an excess amount of 4-Isobutoxy-N-(3-phenylpropyl)aniline to vials containing each of the prepared media. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.[11]

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 37 ± 1 °C to mimic physiological conditions) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[10][11]

-

Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any particulate matter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13]

-

Data Analysis: Express the solubility in mg/mL or µg/mL. The lowest measured solubility across the pH range of 1.2-6.8 will determine the Biopharmaceutics Classification System (BCS) solubility class.[10]

Anticipated Solubility Profile and Data Presentation

Given its chemical structure, 4-Isobutoxy-N-(3-phenylpropyl)aniline is expected to be a poorly water-soluble compound.[5][14] The N-alkylaniline moiety imparts a basic character, suggesting that its solubility might be slightly higher at lower pH values due to protonation of the nitrogen atom. However, the overall lipophilicity of the molecule will likely dominate its solubility behavior.

Table 1: Anticipated Thermodynamic Solubility of 4-Isobutoxy-N-(3-phenylpropyl)aniline

| Medium | pH | Temperature (°C) | Anticipated Solubility (µg/mL) |

| 0.1 N HCl | 1.2 | 37 | Low |

| Acetate Buffer | 4.5 | 37 | Very Low |

| Phosphate Buffer | 6.8 | 37 | Very Low |

Part 2: Stability Assessment and Forced Degradation Studies

Understanding the intrinsic stability of 4-Isobutoxy-N-(3-phenylpropyl)aniline is critical for developing a stable drug product with a defined shelf life.[15][16] Forced degradation, or stress testing, is a pivotal component of this assessment. It involves subjecting the drug substance to conditions more severe than those used in accelerated stability testing to identify potential degradation products and pathways.[17][18][19] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API), as this range is sufficient to reveal degradation products without being so excessive as to generate irrelevant secondary or tertiary degradants.[1][15][20]

The Rationale Behind Forced Degradation

Forced degradation studies serve multiple critical purposes in drug development:[15][18]

-

Elucidation of Degradation Pathways: Identifying how the molecule breaks down under stress helps in understanding its inherent chemical liabilities.

-

Development of Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods (typically HPLC) that can separate the API from its impurities and degradants.

-

Informing Formulation and Packaging Development: Knowledge of sensitivities to heat, light, or hydrolysis can guide the selection of appropriate excipients and packaging materials.[19][21]

Experimental Design for Forced Degradation Studies

The following stress conditions are recommended by the ICH Q1A(R2) guideline for small molecules and should be applied to 4-Isobutoxy-N-(3-phenylpropyl)aniline.[1][22]

Figure 1: Forced Degradation Workflow

Caption: Hypothesized degradation pathways for 4-Isobutoxy-N-(3-phenylpropyl)aniline.

-

Acid-Catalyzed Hydrolysis: The ether linkage is the most likely site for hydrolytic cleavage under acidic conditions, which would yield 4-hydroxy-N-(3-phenylpropyl)aniline and isobutanol. [23][24]* Oxidation: The electron-rich aniline ring is prone to oxidation. [25][26]This can lead to a complex mixture of degradation products, including N-oxides, nitroso, and nitro derivatives, and potentially polymerization products. [27]

Part 3: Formal Stability Testing

Following the insights gained from forced degradation studies, a formal stability testing program should be initiated to establish a retest period for the drug substance and a shelf life for the drug product. [16][28]These studies are conducted under specific temperature and humidity conditions as defined by ICH guidelines for different climatic zones. [29]

ICH Stability Testing Conditions

Table 3: ICH Conditions for Formal Stability Studies

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Protocol for Formal Stability Study

Objective: To evaluate the stability of 4-Isobutoxy-N-(3-phenylpropyl)aniline under long-term and accelerated storage conditions.

Methodology:

-

Batch Selection: Use at least three primary batches of the drug substance for the study.

-

Packaging: Store the samples in containers that are representative of the proposed commercial packaging.

-

Storage: Place the samples in validated stability chambers maintained at the conditions specified in Table 3.

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies). [29]5. Analysis: At each time point, test the samples for critical quality attributes, including:

-

Appearance

-

Assay (potency)

-

Purity (quantification of degradation products)

-

Moisture content

-

Conclusion: A Roadmap to Characterization

This technical guide provides a comprehensive and scientifically rigorous roadmap for the solubility and stability characterization of 4-Isobutoxy-N-(3-phenylpropyl)aniline. By adhering to the principles of causality in experimental design and the authoritative standards set forth by the ICH, researchers can build a robust data package that not only elucidates the fundamental physicochemical properties of this novel compound but also supports its progression through the drug development pipeline. The systematic approach outlined herein, from initial solubility screening to formal stability trials, ensures that the knowledge gained is both scientifically sound and regulatorily compliant, paving the way for informed decision-making and the successful development of a potentially valuable therapeutic agent.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Advanced Research in Pharmaceutical & Bio-Sciences.

- Forced Degradation Studies Can Reduce Stress(ors). (n.d.). SK pharmteco.

- Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. (n.d.).

- ICH guideline for stability testing. (n.d.). Slideshare.

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.

- Quality Guidelines. (n.d.). ICH.

- ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.

- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.

- Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.

- Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. (2023, December 30). IJPPR.

- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2025, March 15). Pharmaceutical Technology.

- Stability testing of Pharmaceutical products based on ICH Guide. (n.d.). IVAMI.

- Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. (2020, November 2). AIP Publishing.

- Q1A(R2) Guideline. (2010, February 2). ICH.

- Hydrolytic Reactions. (n.d.). Pharmacy 180.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- CHAPTER 2: Hydrolytic Degradation. (n.d.). The Royal Society of Chemistry.

- Solving solubility issues in modern APIs. (n.d.). TAPI.

- ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZ

- Degradation of aniline by Fe2+-activated persulfate oxidation at ambient temper

- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.

- Annex 4. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.

- Aniline degradation by electrocatalytic oxidation. (n.d.).

- Principles of Drug Action 1, Spring 2005, Esters. (n.d.). University of the Pacific.

- Solubility and chemical quantific

- Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. (2025, April 23). MDPI.

- The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. (2024, October 18). Open Access Journals.

- Solubilization techniques used for poorly w

- Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). University of Minnesota.

- Solving Poor Solubility to Unlock a Drug's Potential. (2025, March 12). Pharmaceutical Technology.

- 4-Isobutoxy-N-(3-phenylpropyl)aniline. (n.d.). Santa Cruz Biotechnology.

- Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30). Chemistry Stack Exchange.

- 4-(3-Phenylpropyl)aniline. (n.d.). PubChem.

- A Comparative Guide: N-Nonylaniline vs.

- Synthesis, characterization, and properties of poly(N-alkylanilines). (n.d.).

- Synthesis, characterization, and properties of poly(N-alkylanilines). (1992, June 22). American Chemical Society.

- Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs. (n.d.). PubMed.

- Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024, September 20). Yufeng.

- N-(3-phenylpropyl)aniline. (n.d.). Sigma-Aldrich.

- 4-Methyl-N,N-bis(3-phenylpropyl)aniline. (n.d.). EPA.

- N-[4-(sec-Butoxy)benzyl]-3-isopropoxyaniline. (n.d.). Santa Cruz Biotechnology.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Ich guideline for stability testing | PPTX [slideshare.net]

- 3. ICH Official web site : ICH [ich.org]

- 4. pharmajournal.net [pharmajournal.net]

- 5. pharmtech.com [pharmtech.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. who.int [who.int]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. tapi.com [tapi.com]

- 13. altasciences.com [altasciences.com]

- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ajpsonline.com [ajpsonline.com]

- 16. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 17. skpharmteco.com [skpharmteco.com]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rjptonline.org [rjptonline.org]

- 20. pharmtech.com [pharmtech.com]

- 21. onyxipca.com [onyxipca.com]

- 22. database.ich.org [database.ich.org]

- 23. books.rsc.org [books.rsc.org]

- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 25. pubs.aip.org [pubs.aip.org]

- 26. openaccessjournals.com [openaccessjournals.com]

- 27. researchgate.net [researchgate.net]

- 28. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]

- 29. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Predictive Pharmacology and Target Deconvolution of 4-Isobutoxy-N-(3-phenylpropyl)aniline: A Technical Guide

Executive Summary

4-Isobutoxy-N-(3-phenylpropyl)aniline is a synthetic secondary amine characterized by a highly flexible, lipophilic architecture. While primarily utilized as a screening library compound in early-stage drug discovery, its core scaffold—an N-(3-phenylpropyl)aniline derivative—embeds several privileged pharmacophores.

As a Senior Application Scientist, approaching a novel or uncharacterized library compound requires moving beyond basic high-throughput screening (HTS) and implementing a rational, predictive target deconvolution strategy. This whitepaper synthesizes the structural causality of this compound's predicted biological activity, focusing on its potential interactions with central nervous system (CNS) targets, specifically Sigma receptors, G-Protein Coupled Receptors (GPCRs), and Monoamine Oxidase (MAO) enzymes. Furthermore, we outline self-validating experimental workflows designed to rigorously test these hypotheses while mitigating the physicochemical artifacts commonly associated with lipophilic aniline derivatives.

Pharmacophore Mapping & Predictive Biological Targets

To predict the biological activity of 4-Isobutoxy-N-(3-phenylpropyl)aniline, we must deconstruct its structure into three distinct functional zones: the bulky ether (isobutoxy), the aromatic spacer (aniline), and the flexible alkylamine tail (phenylpropyl).

Sigma-1 Receptor (σ1R) Modulation

The presence of an ionizable nitrogen linked to an aromatic feature by a propyl chain is the fundamental, obligate pharmacophore for Sigma-1 receptor ligands, largely represented by the N-3-phenylpropylamine scaffold[1]. The addition of the 4-isobutoxy group on the aniline ring introduces a bulky, electron-donating lipophilic moiety. In the context of σ1R binding, the receptor features a highly hydrophobic binding pocket; thus, the isobutoxy group is predicted to enhance binding affinity by anchoring the molecule within this lipophilic cleft, driving nanomolar affinity.

Monoamine Oxidase B (MAO-B) Inhibition

Substituted anilines and their structural isomers are well-documented inhibitors of Monoamine Oxidase, particularly the MAO-B isoform, which is a key target in neurodegenerative disease research [2]. The causality of this interaction lies in the compound's ability to span both the entrance and substrate cavities of the MAO-B active site. The flexible 3-phenylpropyl tail can penetrate the deep substrate cavity, while the isobutoxy-aniline core interacts with the hydrophobic entrance cavity residues, forming a competitive blockade against endogenous monoamines.

Biogenic Amine GPCRs

The secondary amine and phenylpropyl chain mimic the topology of endogenous biogenic amines (e.g., serotonin, dopamine). This structural mimicry often results in off-target or polypharmacological modulation of 5-HT or dopaminergic GPCRs.

Caption: Pharmacophore mapping of 4-Isobutoxy-N-(3-phenylpropyl)aniline to predicted biological targets.

Experimental Workflows for Target Validation

To empirically validate the predicted targets, the experimental design must account for the compound's specific physicochemical properties. Aromatic anilines often exhibit intrinsic autofluorescence and poor aqueous solubility, which can confound standard colorimetric or prompt-fluorescence assays.

Protocol 1: GPCR Functional Screening via TR-FRET cAMP Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because it introduces a time-delayed measurement (millisecond scale) that effectively eliminates short-lived background autofluorescence caused by the aniline core, ensuring a high signal-to-noise ratio [3].

Self-Validating System: The assay includes a Z'-factor calculation plate using a known reference agonist (e.g., Forskolin for Gs) to ensure the assay window is robust (Z' > 0.5) before testing the library compound.

Step-by-Step Methodology:

-

Cell Preparation: Seed CHO-K1 cells stably expressing the target GPCR (e.g., 5-HT2A) into a 384-well low-volume white microplate at 5,000 cells/well in 5 µL of stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation).

-

Compound Incubation: Prepare a 10-point dose-response curve of 4-Isobutoxy-N-(3-phenylpropyl)aniline (ranging from 10 µM to 0.3 nM) in stimulation buffer. Add 5 µL of the compound to the cells and incubate for 30 minutes at Room Temperature (RT).

-

Lysis & Tracer Addition: Add 5 µL of Europium (Eu)-labeled cAMP tracer and 5 µL of ULight-labeled anti-cAMP monoclonal antibody, both diluted in the manufacturer's lysis buffer.

-

Equilibration: Incubate the plate in the dark for 1 hour at RT to allow the competitive binding equilibrium to stabilize.

-

Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Excite at 320 nm; measure emission at 615 nm (Europium reference) and 665 nm (TR-FRET signal).

-

Data Analysis: Calculate the 665/615 ratio. Because this is a competitive assay, a decrease in the TR-FRET signal indicates an increase in intracellular cAMP (Gs activation).

Caption: Step-by-step workflow for GPCR target deconvolution using a TR-FRET cAMP assay.

Caption: Downstream intracellular signaling pathway modulated by GPCR ligand binding.

Protocol 2: MAO-B Fluorometric Kinetic Inhibition Assay

Rationale: Kynuramine is selected as the substrate because its deamination by MAO yields 4-hydroxyquinoline, a highly fluorescent product. This allows for continuous, real-time kinetic monitoring of enzyme inhibition, which is vastly superior to endpoint colorimetric assays that are prone to interference from lipophilic test compounds.

Step-by-Step Methodology:

-

Enzyme Preparation: Dilute recombinant human MAO-B in 0.1 M potassium phosphate buffer (pH 7.4) to a final working concentration of 5 µg/mL.

-

Compound Pre-incubation: In a black 96-well microplate, mix 40 µL of the enzyme solution with 10 µL of 4-Isobutoxy-N-(3-phenylpropyl)aniline (serial dilutions in 1% DMSO/buffer). Incubate for 15 minutes at 37°C to allow for potential tight-binding or irreversible inhibition to occur.

-

Reaction Initiation: Add 50 µL of Kynuramine substrate (final concentration 40 µM) to all wells to initiate the reaction.

-

Kinetic Reading: Immediately transfer the plate to a fluorescence reader pre-heated to 37°C. Measure fluorescence continuously for 30 minutes (Excitation: 310 nm, Emission: 400 nm).

-

Validation & Analysis: Include Selegiline (a known MAO-B irreversible inhibitor) as a positive control. Calculate the initial velocity (V0) from the linear portion of the fluorescence-time curve to determine the IC50.

Quantitative Data Summaries

To establish a baseline for screening, the physicochemical properties of the compound dictate its formulation (requiring DMSO stocks) and its high probability of crossing the blood-brain barrier (BBB), making it suitable for CNS target exploration.

Table 1: Physicochemical Properties of 4-Isobutoxy-N-(3-phenylpropyl)aniline

| Property | Value (Calculated/Predicted) | Pharmacological Implication |

| Molecular Formula | C19H25NO | Defines the structural scaffold. |

| Molecular Weight | 283.41 g/mol | Ideal for small-molecule drug likeness (< 500 Da). |

| LogP (Lipophilicity) | ~4.5 | High lipophilicity; excellent BBB permeability for CNS targets. |

| H-Bond Donors | 1 (Secondary Amine) | Allows for critical hydrogen bonding in receptor pockets. |

| H-Bond Acceptors | 2 (Amine, Ether Oxygen) | Facilitates interaction with target active site residues. |

Table 2: Predictive Binding Profile for the N-(3-phenylpropyl)aniline Scaffold

Note: The following data represents benchmark affinity ranges for this class of privileged scaffolds based on structure-activity relationship (SAR) literature, serving as a predictive baseline for the proposed assays.

| Predicted Target | Expected Affinity Range (IC50 / Ki) | Primary Mechanism of Interaction |

| Sigma-1 Receptor | 10 nM - 100 nM | Hydrophobic anchoring via isobutoxy and phenylpropyl tail. |

| MAO-B Enzyme | 0.5 µM - 5.0 µM | Competitive inhibition; spanning of entrance and substrate cavities. |

| 5-HT2A Receptor | 50 nM - 500 nM | Biogenic amine mimicry; competitive orthosteric binding. |

References

-

The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

-

TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at:[Link]

In Silico Characterization of 4-Isobutoxy-N-(3-phenylpropyl)aniline: A Technical Guide

Executive Summary & Chemical Identity[1]

4-Isobutoxy-N-(3-phenylpropyl)aniline is a lipophilic secondary amine characterized by a "dual-aromatic" pharmacophore linked by a flexible propyl chain. While commercially available as a building block, its specific biological activity often requires elucidation through in silico reverse pharmacology.

Structurally, it mimics the "aromatic head–linker–basic amine–lipophilic tail" motif found in numerous GPCR ligands (e.g., Histamine H3, MCHR1 antagonists) and Sigma-1 receptor modulators. This guide provides a rigorous, autonomous workflow to characterize this molecule, moving from Quantum Mechanical (QM) ligand preparation to macromolecular docking.

Chemical Profile

| Property | Specification |

| IUPAC Name | 4-(2-methylpropoxy)-N-(3-phenylpropyl)aniline |

| SMILES | CC(C)COc1ccc(cc1)NCCCCc2ccccc2 |

| Molecular Weight | ~297.44 g/mol |

| Key Pharmacophore | Lipophilic Cation (at physiological pH), Hydrophobic Tail, H-bond Acceptor (Ether) |

| Predicted LogP | ~4.5–5.0 (High Lipophilicity) |

Computational Workflow Architecture

The following diagram outlines the critical path for characterizing this "orphan" ligand, prioritizing structural accuracy over speed.

Figure 1: End-to-end computational workflow. Red nodes indicate high-compute QM steps; Green indicates the convergence of data into the docking simulation.

Module 1: Ligand Preparation (Quantum Mechanical)

Simple force-field minimization (e.g., MMFF94) is insufficient for this molecule due to the rotatable isobutoxy ether linkage and the propyl linker. Accurate electrostatics are required for the secondary amine.

Conformational Sampling

The propyl linker (

-

Tool: RDKit or OpenBabel.

-

Protocol: Generate 50 conformers using RMSD pruning (threshold 0.5 Å).

DFT Optimization Protocol

We utilize Density Functional Theory (DFT) to calculate the electrostatic potential (ESP) charges, which are critical for the cation-interaction prediction.

-

Input: Lowest energy conformer from Step 3.1.

-

Theory Level: B3LYP functional with the 6-31G* basis set.

-

Solvation: PCM (Polarizable Continuum Model) using Water (

) to simulate physiological environment. -

Output: Optimized geometry (.xyz/.pdb) and ESP-fitted partial charges (Merz-Kollman).

Expert Insight: The secondary amine (

) is the critical anchor point. In a physiological environment (pH 7.4), this nitrogen is likely protonated (). Ensure you model the cationic species for docking, as neutral amines rarely bind effectively to the aspartate residues found in aminergic GPCRs [1].

Module 2: Target Selection (Reverse Docking)

Given the structure (Lipophilic tail + Basic center + Aromatic head), this molecule fits the Sigma-1 Receptor (Sig-1R) pharmacophore perfectly. Sig-1R ligands typically possess a basic nitrogen flanked by two hydrophobic regions.

-

Hypothesis: The 3-phenylpropyl group occupies the primary hydrophobic pocket, while the 4-isobutoxy aniline sits in the secondary pocket, interacting with the gating residues.

-

Selected Target: Human Sigma-1 Receptor .

-

PDB ID: 5HK1 (Crystal structure of Sigma-1 receptor with PD144418).

Module 3: Molecular Docking Protocol

This section details the specific settings to dock the 4-Isobutoxy-N-(3-phenylpropyl)aniline cation into the 5HK1 crystal structure.

Receptor Preparation

-

Clean: Remove water molecules and heteroatoms (except the co-crystallized ligand for reference).

-

Protonation: Add hydrogens using H-bond network optimization (e.g., PDB2PQR server) at pH 7.4.

-

Critical Residue: Ensure Glu172 is deprotonated (negatively charged). This residue forms the salt bridge with the ligand's amine [2].

Grid Generation

Define the search space around the known binding site of PD144418.

| Parameter | Value | Logic |

| Center X, Y, Z | -13.5, -8.2, 12.0 | Centered on the canonical binding pocket |

| Box Dimensions | Sufficient to encompass the long propyl linker | |

| Spacing | 0.375 Å | Standard high-resolution grid |

Docking Execution (AutoDock Vina)

Execute the docking run with high exhaustiveness to ensure the flexible propyl chain finds the deep hydrophobic pocket.

Configuration (conf.txt):

Interaction Analysis Logic

Upon retrieving results, filter poses based on the following boolean logic:

-

Salt Bridge: Distance(Ligand

... Glu172 -

Pi-Stacking: Phenyl ring interaction with Tyr103 or Phe107 ?

-

Hydrophobic Enclosure: Does the isobutoxy tail sit in the hydrophobic vestibule formed by Val84 and Trp89 ?

Module 4: ADMET Profiling (In Silico)

Before wet-lab synthesis or assay, we evaluate the "drug-likeness."

Figure 2: ADMET dependency graph. The high lipophilicity suggests excellent CNS penetration but potential solubility issues.

Interpretation: The calculated LogP (~4.8) indicates this molecule is highly permeable and likely crosses the Blood-Brain Barrier (BBB), reinforcing the Sigma-1/CNS target hypothesis. However, it may suffer from high metabolic clearance via CYP450 enzymes due to the accessible alkyl ether and propyl chain [3].

References

-

Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527-530. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

RCSB Protein Data Bank. 5HK1: Crystal structure of human Sigma-1 receptor. [Link]

Technical Whitepaper: Scaffold Analysis and Synthesis of 4-Isobutoxy-N-(3-phenylpropyl)aniline (CAS 1040687-87-3)

Executive Summary & Historical Context

4-Isobutoxy-N-(3-phenylpropyl)aniline (CAS 1040687-87-3) is a specialized secondary amine building block[1]. Emerging during the late-2000s expansion of combinatorial chemistry and high-throughput screening (HTS) libraries, this compound was not developed as a standalone therapeutic. Instead, it serves as a highly optimized structural scaffold. It represents the N-alkylated p-alkoxyaniline chemotype—a privileged structure frequently utilized by medicinal chemists to probe lipophilic binding pockets in neuropharmacology (e.g., monoamine transporters, Sigma receptors) and oncology.

Structural and Physicochemical Profiling

As an application scientist, evaluating a scaffold requires deconstructing its pharmacophoric domains. 4-Isobutoxy-N-(3-phenylpropyl)aniline features three distinct functional zones designed for specific receptor interactions:

-

The p-Isobutoxy Group: A bulky, lipophilic ether that acts as a steric wedge. It effectively occupies hydrophobic sub-pockets in target receptors while retaining a weak hydrogen-bond acceptor (the ether oxygen).

-

The Aniline Core: The aromatic ring serves as a rigid spacer. Crucially, the delocalization of the nitrogen's lone pair into the pi-system significantly lowers the basicity of the amine compared to aliphatic counterparts, dictating its protonation state at physiological pH.

-

The N-(3-phenylpropyl) Tail: A flexible, lipophilic appendage terminating in a phenyl ring. This flexibility allows for induced-fit binding and

stacking interactions deep within receptor clefts.

Quantitative Physicochemical Data

Summarized below are the core metrics that dictate the compound's pharmacokinetic potential and handling requirements.

| Property | Value | Source / Significance |

| Molecular Weight | 283.41 g/mol | Optimal for Lipinski's Rule of 5 compliance[2]. |

| Predicted pKa | 5.58 ± 0.50 | Predominantly unprotonated at pH 7.4, enhancing membrane permeability. |

| Predicted Boiling Point | 434.6 ± 38.0 °C | Indicates high thermal stability. |

| Predicted Density | 1.024 ± 0.06 g/cm³ | Standard profile for heavy organic oils. |

Experimental Methodology: Reductive Amination Protocol

The most robust and scalable method for synthesizing 4-Isobutoxy-N-(3-phenylpropyl)aniline is the direct reductive amination of 4-isobutoxyaniline with 3-phenylpropanal. The protocol below utilizes Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃), the gold standard reagent for this transformation[3].

Causality in Reagent Selection: STAB is chosen over Sodium Borohydride (NaBH₄) and Sodium Cyanoborohydride (NaBH₃CN). The three electron-withdrawing acetoxy groups attenuate the hydridic reactivity of STAB, making it highly selective for the intermediate iminium ion over the starting aldehyde[4]. This prevents the premature reduction of 3-phenylpropanal to 3-phenylpropanol. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas associated with NaBH₃CN[5].

Step-by-Step Protocol

-

Imine Formation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 4-isobutoxyaniline (1.0 eq, 10 mmol) and 3-phenylpropanal (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

-

Expert Insight: DCE is the preferred solvent over THF because it accelerates the reaction kinetics and provides superior solubility for STAB[6].

-

-

Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (1.4 eq, 14 mmol) portion-wise over 15 minutes to control the mild exotherm.

-

Maturation: Remove the ice bath and stir the reaction at room temperature for 4-6 hours. Monitor the consumption of the starting aniline via TLC (Hexanes:EtOAc, 8:2).

-

Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL).

-

Expert Insight: A mild basic quench is critical. It neutralizes the acetic acid byproduct (which forms as STAB reacts) and safely decomposes unreacted hydride without hydrolyzing or degrading the newly formed secondary amine[4].

-

-

Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography to yield the pure 4-Isobutoxy-N-(3-phenylpropyl)aniline.

Visualizations

Synthetic workflow for 4-Isobutoxy-N-(3-phenylpropyl)aniline via reductive amination.

Pharmacophore model mapping the binding domains of the N-alkylated p-alkoxyaniline scaffold.

References

-

Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

- 1. 4-Isobutoxy-N-(3-phenylpropyl)aniline | 1040687-87-3 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

how to purify "4-Isobutoxy-N-(3-phenylpropyl)aniline"

Application Note: High-Purity Isolation & Purification of 4-Isobutoxy-N-(3-phenylpropyl)aniline

Executive Summary & Chemical Context

4-Isobutoxy-N-(3-phenylpropyl)aniline is a lipophilic secondary amine often synthesized via reductive amination. It serves as a critical intermediate in the development of GPCR ligands and CNS-active pharmacophores.

Achieving pharmaceutical-grade purity (>98%) for this molecule is challenging due to three specific impurity classes common to its synthesis:

-

Neutral Lipophiles: Unreacted 3-phenylpropanal or its reduced alcohol form (3-phenylpropanol).

-

Parent Anilines: Residual 4-isobutoxyaniline (potentially toxic and prone to oxidation).

-

Tertiary Amines: Over-alkylated byproducts (bis-alkylation).

This protocol details a three-stage purification workflow designed to systematically eliminate these impurities using solubility differentiation, chromatographic resolution, and salt crystallization.

Purification Workflow Strategy

The following logic gate illustrates the decision-making process for isolating the target secondary amine.

Caption: Figure 1. Integrated purification workflow removing neutral impurities via phase extraction followed by chromatographic polishing and salt stabilization.

Detailed Protocols

Stage 1: Chemoselective Acid-Base Extraction

Objective: Bulk removal of non-basic impurities (aldehydes, alcohols) and preservation of the amine.

Mechanism: The target molecule is a secondary aniline (

Protocol:

-

Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

-

Acid Extraction: Extract the organic layer twice with 1.0 M HCl (5 mL per gram).

-

Critical Checkpoint: The target amine is now in the aqueous layer (protonated). The EtOAc layer contains unreacted aldehyde and alcohol byproducts.

-

-

Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained neutrals. Discard organic layers.

-

Basification: Cool the aqueous layer to 0°C. Slowly add 2.0 M NaOH until pH > 12. The solution will become cloudy as the free base oils out.

-

Recovery: Extract the basic aqueous mixture three times with Dichloromethane (DCM) .

-

Drying: Dry combined DCM extracts over anhydrous

, filter, and concentrate in vacuo.

Technical Insight: Do not use extremely strong acids (like conc.

) or heat during this step, as the isobutoxy ether linkage is stable but can cleave under extreme forcing conditions.

Stage 2: Flash Column Chromatography (Amine-Modified)

Objective: Separation of the target secondary amine from residual primary aniline and tertiary amine byproducts.

Challenge: Secondary amines interact strongly with the acidic silanols on silica gel, leading to peak tailing and poor resolution. Solution: Use a basic modifier (Triethylamine) to "cap" the active sites on the silica.

Mobile Phase Optimization:

| Component | Role | Composition (v/v) |

| Hexane | Non-polar carrier | Gradient Start: 95% |

| Ethyl Acetate | Polar modifier | Gradient End: 30% |

| Triethylamine (TEA) | Silanol blocker | Constant 1% |

Step-by-Step:

-

Column Preparation: Slurry pack silica gel (60 Å, 230–400 mesh) using 95:5 Hexane:EtOAc + 1% TEA .

-

Note: Pre-washing the column with the TEA-containing solvent is mandatory to neutralize the silica before the sample touches it.

-

-

Loading: Dissolve the oil from Stage 1 in a minimum volume of 95:5 Hexane:EtOAc. Load carefully onto the sand bed.

-

Elution Gradient:

-

0–5 min: Isocratic 5% EtOAc.

-

5–20 min: Linear gradient to 20% EtOAc.

-

20–30 min: Hold at 20% EtOAc.

-

-

Fraction Collection: Analyze fractions via TLC.

-

Visualization: UV (254 nm) and Iodine stain (amines turn brown).

-

Rf Expectation: The target secondary amine typically elutes after the tertiary impurity but before the primary aniline starting material.

-

Stage 3: Hydrochloride Salt Formation & Crystallization

Objective: Conversion of the likely oily free base into a stable, crystalline solid for long-term storage and final purity enhancement.

Protocol:

-

Solvation: Dissolve the purified free base (from Stage 2) in anhydrous Diethyl Ether or MTBE (10 mL/g).

-

Acidification: Cool the solution to 0°C. Dropwise, add 2.0 M HCl in Diethyl Ether (1.1 equivalents).

-

Observation: A white precipitate (the HCl salt) should form immediately.

-

-

Isolation: Filter the solid under a nitrogen blanket (anilines can oxidize). Wash the cake with cold ether.

-

Recrystallization (Polishing):

-

Dissolve the crude salt in a minimum amount of boiling Isopropanol (IPA) .

-

If necessary, add Ethanol dropwise until clear.[1]

-

Allow to cool slowly to room temperature, then 4°C.

-

Filter the white needles/plates and dry in a vacuum oven at 40°C over

.

-

Quality Control & Validation Criteria

To ensure the protocol was successful, the final material must meet these specifications:

| Metric | Acceptance Criteria | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 98.0% (AUC) | HPLC (C18, MeCN/H2O + 0.1% TFA) |

| Identity | Consistent with structure | 1H NMR (DMSO-d6) |

| Salt Stoichiometry | 1.0 : 1.0 (Amine : HCl) | Elemental Analysis (Cl content) |

Troubleshooting Table:

| Problem | Root Cause | Corrective Action |

| Streaking on TLC/Column | Silica acidity | Increase TEA modifier to 2% or use Ammonia-doped MeOH. |

| Oil instead of Crystal | Impurities lowering MP | Perform Stage 1 again; try Trituration with Hexane/Ether before crystallization. |

| Brown Discoloration | Oxidation of aniline | Perform all steps under Nitrogen/Argon; add minimal ascorbic acid during workup if severe. |

References

-

Biotage. (2025).[2] Strategies for Flash Chromatography of Amines: Overcoming Silanol Interactions. Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org.[3][4][5] Synth. 1978, 58, 18. Retrieved from [Link]

Sources

analytical methods for "4-Isobutoxy-N-(3-phenylpropyl)aniline" quantification

Application Note: Trace Quantification of 4-Isobutoxy-N-(3-phenylpropyl)aniline in Drug Substances by UHPLC-MS/MS

Executive Summary

This Application Note details a validated protocol for the sensitive quantification of 4-Isobutoxy-N-(3-phenylpropyl)aniline (hereafter referred to as IBPPA ). IBPPA is a secondary amine intermediate often encountered in the synthesis of complex aniline-based therapeutics.

Why this matters:

-

Nitrosamine Risk: As a secondary amine, IBPPA is a direct precursor to potential N-nitroso impurities (NDSRIs) if exposed to nitrosating agents during manufacturing or storage.

-

Genotoxicity Potential: Aniline derivatives often carry structural alerts for genotoxicity (ICH M7).

-

Analytical Challenge: The molecule exhibits high lipophilicity (LogP > 4.5 predicted) and weak basicity, requiring optimized chromatography to prevent carryover and ensure sharp peak shapes.

This guide provides a self-validating UHPLC-MS/MS workflow capable of quantifying IBPPA at sub-ppm levels (LOD < 1 ng/mL), suitable for GMP release testing and cleaning validation.

Compound Profile & Mechanistic Analysis

| Property | Description | Analytical Implication |

| Structure | Aniline core with 4-isobutoxy and N-(3-phenylpropyl) groups.[1][2][3] | High hydrophobicity; requires high % organic for elution. |

| Formula | C₁₉H₂₅NO | Monoisotopic Mass: 283.19 Da. |

| Basicity (pKa) | ~5.2 (Estimated for N-alkyl aniline). | Protonated at pH < 3. Neutral at pH > 7. Method Choice: Acidic mobile phase (pH ~2.5) ensures ionization ([M+H]⁺) for ESI-MS. |

| Solubility | Low in water; High in MeOH/ACN. | Diluent Choice: 50:50 ACN:Water or higher organic content to prevent precipitation. |

Fragmentation Pathway (MS/MS Design)

To ensure specificity, we utilize Multiple Reaction Monitoring (MRM). The fragmentation of IBPPA under Collision Induced Dissociation (CID) follows two primary pathways:

-

C-N Bond Cleavage: Loss of the phenylpropyl chain to yield the 4-isobutoxyaniline cation.

-

Ether Cleavage: Loss of the isobutene moiety from the ether tail (common in isobutoxy groups).

Analytical Method Development Strategy

Chromatographic Separation (The "Why")

-

Column Selection: A standard C18 column often results in excessive retention times due to the two hydrophobic tails (isobutoxy and phenylpropyl).

-

Recommendation:Phenyl-Hexyl or Biphenyl phases . These provide complementary π-π selectivity, offering better peak shape for aromatic amines and slightly lower retention than C18, allowing for faster run times.

-

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (Ensures pH ~2.7, protonating the N for MS sensitivity).

-

B: 0.1% Formic Acid in Acetonitrile (Preferred over Methanol for lower backpressure and sharper peaks for lipophilic compounds).

-

Mass Spectrometry Parameters

-

Source: Electrospray Ionization (ESI) in Positive Mode.

-

Key Transition: 284.2

119.1 (Phenylpropyl cation) and 284.2

Detailed Experimental Protocol

Equipment & Reagents

-

LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

-

Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

-

Reagents: LC-MS Grade Acetonitrile, Formic Acid, Deionized Water (18.2 MΩ).

-

Standard: 4-Isobutoxy-N-(3-phenylpropyl)aniline (purity >98%).

Preparation of Standards

-

Stock Solution (1 mg/mL): Dissolve 10 mg of IBPPA in 10 mL of Acetonitrile. Sonicate for 5 mins. Store at 4°C.

-

Intermediate Stock (10 µg/mL): Dilute 100 µL of Stock into 9.9 mL of 50:50 ACN:Water.

-

Calibration Standards: Prepare serial dilutions in 50:50 ACN:Water to generate concentrations of: 1, 5, 10, 50, 100, 500 ng/mL.

LC-MS/MS Conditions

Chromatography (Gradient Elution):

-

Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) or equivalent.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 2-5 µL.

| Time (min) | % Mobile Phase B | Description |

| 0.00 | 10 | Initial equilibration |

| 1.00 | 10 | Hold to elute polar matrix |

| 6.00 | 95 | Linear ramp to elute IBPPA |

| 8.00 | 95 | Wash (Critical for lipophilic carryover) |

| 8.10 | 10 | Return to initial |

| 10.00 | 10 | Re-equilibration |

MS/MS Parameters (Source Dependent - Optimize per instrument):

-

Curtain Gas: 35 psi

-

IonSpray Voltage: 5000 V

-

Temperature: 450°C

-

Declustering Potential (DP): 80 V

MRM Table:

| Q1 Mass (Da) | Q3 Mass (Da) | Dwell (ms) | Collision Energy (V) | ID |

|---|---|---|---|---|

| 284.2 | 91.1 | 50 | 35 | Quantifier (Tropylium) |

| 284.2 | 119.1 | 50 | 25 | Qualifier 1 (Phenylpropyl) |

| 284.2 | 228.1 | 50 | 15 | Qualifier 2 (Loss of Isobutene) |

Note: The 91.1 fragment is often the most intense for alkyl-benzenes, but check specificity against matrix. If 91.1 is noisy, use 119.1 for quantification.

Visualizations

Figure 1: Analytical Workflow Diagram

This diagram illustrates the logical flow from sample preparation to data reporting, emphasizing critical control points.

Caption: Step-by-step analytical workflow ensuring sample integrity and instrument protection.

Figure 2: IBPPA Fragmentation Logic

Visualizing the structural breakage points for MRM transition selection.

Caption: Proposed MS/MS fragmentation pathway for MRM transition optimization.

Method Validation & Troubleshooting

To ensure Trustworthiness and Integrity , the method must be validated according to ICH Q2(R1) guidelines.

| Parameter | Acceptance Criteria | Troubleshooting Tip |

| Specificity | No interference at RT in blank > 20% of LLOQ. | If carryover is observed, increase the "Wash" step duration or switch to a needle wash of 90:10 ACN:IPA. |

| Linearity | R² > 0.99 for 1–500 ng/mL. | Use 1/x or 1/x² weighting to improve accuracy at the lower end of the curve. |

| Accuracy | Spike recovery 80–120%. | If recovery is low, check for adsorption to glass vials. Use silanized glass or polypropylene vials. |

| Precision | RSD < 15% (n=6). | Ensure consistent integration parameters. |

| LOQ | S/N > 10. | If sensitivity is poor, check source temperature and gas flow; ensure pH is acidic (<3). |

Self-Validating System Check:

-

System Suitability Test (SST): Always run a standard at the beginning of the sequence.

-

Internal Standard (Optional but Recommended): Use a stable isotope labeled analog (e.g., Aniline-d5) or a structural analog (e.g., N-propyl-4-butoxyaniline) to correct for matrix effects.

References

-

ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Available at: [Link]

-

FDA Guidance for Industry . Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. Available at: [Link]

Sources

Application Note: In Vivo Pharmacokinetic and Target Engagement Profiling of 4-Isobutoxy-N-(3-phenylpropyl)aniline in Murine Models

Executive Summary

4-Isobutoxy-N-(3-phenylpropyl)aniline is a synthetic secondary amine characterized by a highly lipophilic structural scaffold. Featuring an isobutoxy ether linkage and a flexible phenylpropyl tail, this compound presents classic "brick dust" and "grease ball" physicochemical challenges for in vivo translation. This application note provides drug development professionals with a rational, self-validating framework for formulating this compound, executing murine pharmacokinetic (PK) studies, and quantifying tissue distribution.

By prioritizing lipid-based and co-solvent formulation strategies, researchers can bypass the dissolution rate-limiting steps that typically plague lipophilic anilines, ensuring accurate determination of absolute bioavailability and target engagement[1].

Physicochemical Causality & Formulation Strategy

To design a successful in vivo protocol, we must first analyze the causality between the compound's structure and its macroscopic behavior. The secondary aniline nitrogen is weakly basic (predicted pKa ~5.5); at physiological pH (7.4), the molecule is predominantly un-ionized. Combined with the dual aromatic rings and aliphatic chains, the compound exhibits a high LogP, rendering it practically insoluble in standard aqueous buffers.

Attempting to dose this compound in phosphate-buffered saline (PBS) or methylcellulose alone will result in immediate precipitation, leading to erratic gastrointestinal absorption and fatal micro-embolisms if administered intravenously. Therefore, a co-solvent/surfactant system is mandatory[1].

Table 1: Predicted Physicochemical Profile

| Parameter | Value / Characteristic | Impact on In Vivo Study Design |

| Molecular Weight | 283.41 g/mol | Favorable for membrane permeability; crosses BBB easily. |

| LogP (predicted) | 4.5 – 5.5 | High lipophilicity requires co-solvents (DMSO/PEG400)[1]. |

| pKa (Secondary Amine) | ~5.5 | Un-ionized at pH 7.4; highly bound to plasma proteins. |

| Aqueous Solubility | < 10 µg/mL | High risk of in vivo precipitation; IV formulations must be infused slowly. |

Table 2: Optimized Formulation Vehicles

| Route | Vehicle Composition (v/v) | Causality / Function of Excipients |

| Intravenous (IV) | 5% DMSO + 10% Tween 80 + 85% Saline | DMSO disrupts the crystal lattice. Tween 80 acts as a surfactant to micellize the drug, preventing it from crashing out in the blood[1]. |

| Per Os (PO) | 10% DMSO + 40% PEG400 + 50% Water | PEG400 acts as a highly effective co-solvent for lipophilic drugs, maintaining solubility in the acidic gastric environment and during intestinal transit. |

Experimental Protocols

Protocol 1: Self-Validating Formulation Preparation

Note: The order of addition is critical. Adding aqueous phases before the compound is fully solvated will cause irreversible precipitation.

-

Solvation: Weigh the required mass of 4-Isobutoxy-N-(3-phenylpropyl)aniline into a glass vial. Add the exact volume of 100% DMSO. Vortex for 2 minutes.

-

Validation Check: The solution must be completely transparent with no visible particulates.

-

-

Surfactant/Co-solvent Addition: Add the required volume of Tween 80 (for IV) or PEG400 (for PO). Vortex vigorously for 3 minutes.

-

Aqueous Dilution: Place the vial on a magnetic stirrer. Add the aqueous phase (Saline or Water) dropwise (1 drop per second) while stirring continuously.

-

Validation Check: The final formulation should be a clear solution or a slightly opalescent nano-emulsion. If the solution turns milky white with visible floating particles, the formulation has failed and must be discarded.

-

Protocol 2: Murine Pharmacokinetic (PK) Study

This protocol is designed to determine the absolute bioavailability (F%) and clearance rates using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)[2].

-

Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to PO dosing to eliminate food-effect variables. IV cohorts do not require fasting.

-

Dosing:

-

IV Cohort: Administer 2 mg/kg via lateral tail vein injection (dose volume: 5 mL/kg).

-

PO Cohort: Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg).

-

-

Blood Sampling: Collect 50 µL of blood via submandibular bleed or tail snip into K2-EDTA tubes at the following time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Plasma Extraction: Centrifuge blood at 2,000 × g for 10 mins at 4°C. Transfer 20 µL of plasma to a 96-well plate. Add 60 µL of cold acetonitrile (containing an internal standard) to precipitate plasma proteins.

-

Causality: The 3:1 organic-to-aqueous ratio ensures complete release of the highly protein-bound lipophilic compound into the supernatant[2].

-

-

LC-MS/MS Bioanalysis: Centrifuge the plate at 4,000 × g for 15 mins. Inject 5 µL of the supernatant onto a C18 column (e.g., BEH C18, 1.7 µm) using a gradient of 0.1% formic acid in water and acetonitrile[2].

Table 3: Key Pharmacokinetic Parameters to Derive

| Parameter | Definition | Significance for 4-Isobutoxy-N-(3-phenylpropyl)aniline |

| Cmax | Maximum plasma concentration | Indicates the extent of absorption before tissue distribution. |

| Tmax | Time to reach Cmax | Evaluates the speed of GI absorption (PO route). |

| AUC(0-t) | Area under the curve | Total systemic exposure; used to calculate bioavailability. |

| Vd | Volume of distribution | Expected to be high (>1 L/kg) due to the compound's lipophilicity driving it into tissues. |

| F (%) | Absolute Bioavailability | Calculated as: |

Workflow Visualization

Workflow for in vivo pharmacokinetic and tissue distribution profiling of lipophilic compounds.

Protocol 3: Tissue Distribution & Blood-Brain Barrier (BBB) Penetration

Given the high LogP of 4-Isobutoxy-N-(3-phenylpropyl)aniline, it is highly probable that the compound readily crosses the blood-brain barrier, making it a candidate for neuro-pharmacological or neuro-oncology applications.

-

Tissue Harvesting: At Tmax (determined from Protocol 2, typically 0.5 to 1 hour post-dose), euthanize a subset of mice via CO2 asphyxiation. Immediately perfuse transcardially with ice-cold PBS to remove blood from the cerebrovasculature.

-

Brain Homogenization: Extract the brain, weigh it, and place it in a homogenization tube. Add 3 volumes (w/v) of 50% Methanol/Water. Homogenize mechanically until uniformly dispersed.

-

Extraction & Analysis: Treat the brain homogenate exactly as plasma (Protocol 2, Step 4) using acetonitrile precipitation.

-

Data Interpretation: Calculate the Brain-to-Plasma partition coefficient (

). A

References

-

Mu H, Holm R, Müllertz A. Lipid-based formulations for oral administration of poorly water-soluble drugs. International Journal of Pharmaceutics. 2013;453(1):215-224. URL:[Link]

-

Chen L, Zhang B, Liu J, et al. Pharmacokinetics and Bioavailability Study of Monocrotaline in Mouse Blood by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. BioMed Research International. 2018;2018:1578643. URL:[Link]

Sources

Troubleshooting & Optimization

improving the yield of "4-Isobutoxy-N-(3-phenylpropyl)aniline" synthesis

Subject: Synthesis of 4-Isobutoxy-N-(3-phenylpropyl)aniline Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield issues with the synthesis of 4-Isobutoxy-N-(3-phenylpropyl)aniline . This secondary amine is structurally defined by an electron-rich aniline core (activated by the para-isobutoxy group) and a lipophilic phenylpropyl tail.

Low yields in this synthesis typically stem from three root causes:

-

Over-alkylation: Formation of the tertiary amine byproduct due to the enhanced nucleophilicity of the secondary amine product.

-

Imine Instability: Incomplete equilibrium shift during the intermediate stage.

-

Oxidative Degradation: The electron-rich isobutoxyaniline starting material is sensitive to air oxidation.

This guide prioritizes Reductive Amination via Sodium Triacetoxyborohydride (STAB) as the "Gold Standard" protocol due to its superior selectivity over direct alkylation.

Part 1: The "Gold Standard" Protocol (Reductive Amination)

Methodology: Direct Reductive Amination (Abdel-Magid Protocol) Why this works: The use of STAB (Sodium Triacetoxyborohydride) allows for a "one-pot" procedure where the reducing agent is mild enough not to reduce the aldehyde excessively before it reacts with the amine, yet selective enough to reduce the imine/iminium species without promoting over-alkylation.

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 4-Isobutoxyaniline | Nucleophile | 1.0 | Critical: Must be freshly distilled or recrystallized if dark. |

| 3-Phenylpropanal | Electrophile | 1.05 - 1.1 | Slight excess drives imine equilibrium. |

| NaBH(OAc)3 (STAB) | Reducing Agent | 1.4 - 1.5 | Mild hydride source. |

| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 | Promotes iminium ion formation. |

| DCE (1,2-Dichloroethane) | Solvent | -- | Preferred over MeOH for STAB stability. |

Step-by-Step Workflow

-

Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen (

). The isobutoxy group activates the ring, making the starting aniline prone to oxidation (tar formation) if exposed to air. -

Imine Formation:

-

Dissolve 4-Isobutoxyaniline (1.0 eq) in anhydrous DCE (0.2 M concentration).

-

Add 3-Phenylpropanal (1.1 eq).

-

Add Acetic Acid (1.0 eq).

-

Checkpoint: Stir for 30–60 minutes at Room Temperature (RT).

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but helps selectivity).

-

Add STAB (1.5 eq) portion-wise over 15 minutes. Do not dump it in all at once; exothermic.

-

Allow to warm to RT and stir for 4–12 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous

(gas evolution will occur). -

Extract with DCM (

). -

Wash organic layer with Brine -> Dry over

.[1]

-

Part 2: Critical Mechanism & Control Points

The following diagram illustrates the reaction pathway and where yield loss occurs.

Figure 1: Reaction pathway showing the desired route (Green) vs. competitive side reactions (Red).

Part 3: Troubleshooting Guide

Issue 1: "I see a large spot of dialkylated (tertiary) amine on TLC."

Diagnosis: The secondary amine product is more nucleophilic than the starting aniline due to the electron-donating isobutoxy group and the alkyl chain. It is competing for the aldehyde. Fixes:

-

Switch Reagent Order: Ensure the aldehyde is NOT in large excess.

-

Stepwise Addition: Allow the imine to form for 1 hour before adding the reducing agent. If the reducing agent and aldehyde are present simultaneously with the product, over-alkylation accelerates.

-

Protonation Strategy: Increase Acetic Acid to 2.0–3.0 equivalents. Protonating the secondary amine product renders it non-nucleophilic, protecting it from further reaction.

Issue 2: "The reaction stalled. Starting material (aniline) remains."

Diagnosis: The imine formation equilibrium is unfavorable, or the reducing agent has decomposed. Fixes:

-

Scavenge Water: Add activated 4Å Molecular Sieves to the reaction mixture during the imine formation step to drive the equilibrium forward.

-

Check STAB Quality: Sodium Triacetoxyborohydride degrades in moisture. If the bottle is old, use Sodium Cyanoborohydride (

) in Methanol (pH 6) as an alternative, though it is toxic.

Issue 3: "My product is a dark, sticky tar."

Diagnosis: Oxidation of the electron-rich aniline ring. Fixes:

-

Degas Solvents: Sparge the DCE/DCM with nitrogen for 15 minutes before use.

-

Purification: The "tar" often trails on silica. Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites that might degrade the amine during purification.

Part 4: Purification Strategy (Acid-Base Extraction)

Before resorting to column chromatography, use the chemical properties of the amine to clean the crude mixture.

| Phase | Action | Purpose |

| 1. Acid Wash | Dissolve crude in EtOAc. Wash with 1M HCl. | The Product (Amine) moves to the Aqueous layer. Neutral impurities (unreacted aldehyde/alcohol) stay in Organic. |

| 2. Separation | Keep the Aqueous layer. Discard Organic. | Removes non-basic byproducts. |

| 3. Basification | Cool Aqueous layer. Add 2M NaOH until pH > 12. | The Product deprotonates and precipitates/oils out. |

| 4. Extraction | Extract aqueous mixture with DCM (3x). | Recovers the clean amine. |

| 5. Drying | Dry DCM over | Yields purified free base. |

Note: If tertiary amine byproduct is present, it will also track with the product in this method. Chromatography is required to separate mono- vs. di-alkylated amines.

Part 5: Decision Tree for Optimization

Figure 2: Troubleshooting logic flow based on crude analysis.

FAQ

Q: Can I use Sodium Borohydride (

Q: Can I use direct alkylation with 1-bromo-3-phenylpropane? A: This is the "Backup Route." It is generally inferior because the reaction rate of the secondary amine product with the alkyl bromide is often faster than the starting aniline, leading to significant double-alkylation. If you choose this, use a 3:1 excess of the aniline to statistically favor mono-alkylation, then recycle the unreacted aniline via column chromatography.

Q: The product oil is not crystallizing. How do I get a solid? A: These secondary amines are often oils. To obtain a solid, convert it to the Hydrochloride (HCl) or Oxalate salt. Dissolve the oil in diethyl ether and add 2M HCl in ether dropwise. The white salt precipitate is usually hygroscopic but stable.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.

-

Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

-

Salvatore, R. N. , Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.

Sources

- 1. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Troubleshooting 4-Isobutoxy-N-(3-phenylpropyl)aniline Crystallization

Status: Active Last Updated: February 27, 2026 Department: Process Chemistry & Solid State Development Subject: 4-Isobutoxy-N-(3-phenylpropyl)aniline (CAS: 80861-22-9)[1]

Executive Summary & Critical Material Attributes (CMAs)

The Core Challenge: 4-Isobutoxy-N-(3-phenylpropyl)aniline is a lipophilic secondary amine.[1] Like many N-alkylated anilines, the free base is typically a low-melting solid or viscous oil at room temperature.[1] Users attempting to crystallize the free base directly often encounter "oiling out" (Liquid-Liquid Phase Separation) rather than distinct crystal nucleation.[1]

Recommendation: Unless the free base form is strictly required for the next step, salt formation (e.g., Hydrochloride, Oxalate, or Tosylate) is the recommended strategy to isolate this compound as a stable, high-purity solid.

Critical Material Attributes Table[1]

| Attribute | Characteristic | Impact on Crystallization |

| Physical State (Free Base) | Low-melting solid / Oil | High risk of oiling out; difficult to purge impurities.[1] |

| Basicity | Secondary Amine | Capable of forming stable salts with strong acids (HCl, H₂SO₄).[1] |

| Reactivity | Electron-rich Aniline | Prone to oxidation (pinking/browning) upon air exposure.[1] |

| Solubility | Lipophilic (LogP ~2.7-3.[1]0) | Insoluble in water; soluble in alcohols, DCM, EtOAc. |

Troubleshooting Guide (FAQ Format)

Scenario A: "My solution turns cloudy, but settles as an oil droplet layer instead of crystals."

Diagnosis: Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."[1][2] Root Cause: The crystallization temperature is above the metastable melting point of the solvated solid, or the impurity profile has depressed the melting point significantly.[3]

Corrective Actions:

-

Switch to Salt Formation: If the free base is oiling out, convert it to the Hydrochloride (HCl) salt. The ionic lattice energy significantly raises the melting point, bypassing the oiling region.

-

The "Dual-Temperature" Protocol: If you must isolate the free base:

-

Change Solvent System: Avoid "Good/Poor" solvent mixtures (e.g., Ethanol/Water) if they have a wide miscibility gap.[1] Switch to a single solvent with moderate solubility (e.g., Heptane or Methylcyclohexane) at low temperatures (-20°C).[1]

Scenario B: "The product is turning pink or brown during filtration."

Diagnosis: Oxidative degradation.[1] Root Cause: The electron-rich aniline ring (enhanced by the 4-isobutoxy group) is reacting with atmospheric oxygen.[1] This is accelerated by trace metals or light.[1]

Corrective Actions:

-

Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use.[1]

-

Add Antioxidants: Add 0.1% w/w Sodium Bisulfite or EDTA to the aqueous phase during workup to chelate trace metals that catalyze oxidation.[1]

-

Acid Protection: Isolate as a salt immediately.[1] The protonated ammonium species is significantly more resistant to oxidation than the free amine.

Scenario C: "Yield is significantly lower than expected."

Diagnosis: High solubility in the mother liquor.[1] Root Cause: The lipophilic nature of the isobutoxy and phenylpropyl chains makes this molecule highly soluble in organic solvents, even at low temperatures.

Corrective Actions:

-

pH Adjustment (for salts): If crystallizing the HCl salt, ensure the presence of excess HCl (Common Ion Effect) to suppress solubility.

-

Anti-Solvent Dosing: Use a non-polar anti-solvent (e.g., Hexanes) after nucleation has begun.[1] Adding it too early causes oiling out; adding it late drives yield.[1]

Visual Troubleshooting Workflows

Diagram 1: Decision Matrix for Oiling Out

This logic gate helps you decide between recovering the free base or switching to a salt form.[1]

Caption: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) during isolation.

Validated Experimental Protocols

Protocol A: Conversion to Hydrochloride Salt (Recommended)

Use this protocol to bypass oiling out and oxidation issues.

Reagents:

-

Crude 4-Isobutoxy-N-(3-phenylpropyl)aniline (Oil/Solid)[1]

-

Solvent: Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc)[1]

-

Acid: 4M HCl in Dioxane or concentrated aqueous HCl (37%)

Step-by-Step:

-

Dissolution: Dissolve 10g of crude free base in 50 mL of EtOAc (5 vol) at room temperature.

-

Note: If the solution is dark, treat with activated carbon (5% w/w) for 30 mins and filter.

-

-

Acidification: Cool to 0-5°C. Slowly add 1.1 equivalents of HCl (e.g., 4M in Dioxane) dropwise.

-

Observation: A white precipitate should form immediately.[1] If oil forms, increase agitation speed and add a seed crystal of the salt.

-

-

Digestion: Stir the slurry at 0-5°C for 2 hours. This "ages" the crystals and improves filterability.[1]

-

Filtration: Filter under vacuum/inert gas (Nitrogen).

-

Washing: Wash the cake with 2 volumes of cold EtOAc.

-

Drying: Dry in a vacuum oven at 40°C.

Protocol B: Anti-Solvent Crystallization (Free Base)

Use this only if the free base is strictly required.

Step-by-Step:

-

Dissolution: Dissolve crude oil in the minimum amount of Methanol or Ethanol at 40°C.[1]

-

Nucleation: Cool slowly to 20°C.

-

Seeding: Add 1% w/w seed crystals (if available). If not, scratch the glass wall to induce nucleation.

-

Anti-Solvent Addition: Once slight turbidity is observed (crystals, not oil), begin adding Water dropwise.[1]

-

Critical: If oil droplets appear, STOP water addition and heat slightly until they dissolve.[1]

-

-

Cooling: Cool to 0°C over 4 hours.

Mechanism of Action: Why Salt Formation Works

The transition from Free Base to Salt fundamentally alters the lattice energy of the material.

Caption: Comparison of intermolecular forces between Free Base and Salt forms.

References

-

BenchChem. (2025).[1][4][5][6] Technical Support Center: Recrystallization of Substituted Anilines. Retrieved from .[1]

-

Mettler Toledo. (2025).[1] Oiling Out in Crystallization: Causes and Fixes. Retrieved from .[1]

-

PubChem. (2025).[1][7] 4-(3-phenylpropyl)aniline Compound Summary. National Library of Medicine.[1] Retrieved from .[1]

-

Sigma-Aldrich. (2025).[1] Handling and Purification of Air-Sensitive Amines. Retrieved from .[1]

-

Organic Syntheses. (2022). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, Coll. Vol. 10. Retrieved from .[1]

Sources

- 1. 4-(3-Phenylpropyl)aniline | C15H17N | CID 12790569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mt.com [mt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-丁氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

optimizing reaction conditions for "4-Isobutoxy-N-(3-phenylpropyl)aniline"

Technical Support Center: Synthesis & Optimization of 4-Isobutoxy-N-(3-phenylpropyl)aniline

Ticket ID: #RXN-OPT-4IB-PP Subject: Optimization of Reductive Amination Conditions Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open

Executive Summary

You are synthesizing 4-Isobutoxy-N-(3-phenylpropyl)aniline . This is a secondary amine synthesis coupling an electron-rich aniline (4-isobutoxyaniline) with an aliphatic aldehyde (3-phenylpropanal).

The Critical Challenge: The product (a secondary amine) is significantly more nucleophilic than the starting material (an aniline). This creates a high risk of over-alkylation (formation of the tertiary amine). Standard alkylation (using alkyl halides) will fail to give high selectivity. You must use Reductive Amination under kinetically controlled conditions.

Part 1: The "Golden Route" Protocol

Recommended starting point based on the Abdel-Magid Protocol (J. Org. Chem. 1996).[1][2][3][4]

| Parameter | Recommendation | Technical Rationale |

| Reaction Type | Reductive Amination | Avoids the "poly-alkylation" inherent to direct alkylation with halides. |

| Reducing Agent | STAB (Sodium Triacetoxyborohydride) | Mild hydride donor.[5] Unlike NaBH₄, it does not reduce the aldehyde/ketone competitively at a fast rate and tolerates the ether functionality. |

| Solvent | DCE (1,2-Dichloroethane) or THF | DCE promotes imine formation.[1][2] THF is a greener alternative but may require slower addition. |

| Stoichiometry | 1.0 eq Aniline : 1.1 eq Aldehyde : 1.4 eq STAB | Slight excess of aldehyde ensures conversion; STAB excess accounts for moisture quenching. |

| Catalyst | Acetic Acid (AcOH) (1-2 eq) | CRITICAL: Anilines are weak nucleophiles. Acid catalysis is required to protonate the hemiaminal and drive water elimination to form the imine. |

Step-by-Step Procedure:

-

Imine Formation: Charge a dry flask with 4-isobutoxyaniline (1.0 equiv) and DCE (0.2 M concentration). Add 3-phenylpropanal (1.1 equiv) and Acetic Acid (1.5 equiv). Stir for 30–60 minutes at Room Temperature (RT) under Nitrogen.

-

Reduction: Cool to 0°C. Add STAB (1.4 equiv) portion-wise over 10 minutes.

-

Reaction: Allow to warm to RT and stir for 4–16 hours.

-

Quench: Add saturated aqueous NaHCO₃ (gas evolution will occur). Stir for 30 mins.

-

Workup: Extract with DCM or EtOAc. Wash organic layer with brine. Dry over Na₂SO₄.[8]

Part 2: Troubleshooting & Optimization (Q&A)

Q1: My reaction stalled. I see unreacted aniline on TLC/LCMS.

Diagnosis: The equilibrium between the aniline and the aldehyde is not favoring the imine. The Science: 4-Isobutoxyaniline has a pKa ~5.3 (estimated). It is less nucleophilic than an alkyl amine. Without sufficient acid catalysis, the hemiaminal intermediate reverts to starting materials rather than eliminating water to form the reducible imine. Corrective Action:

-

Increase Acidity: Ensure you added 1–2 equivalents of Acetic Acid.

-